2-Chloro-6-methoxypyridine-4-carbonyl chloride

Steric effects Electronic effects Cross-coupling reactivity

2-Chloro-6-methoxypyridine-4-carbonyl chloride (CAS 116853-97-5) is a heteroaromatic acid chloride building block featuring a pyridine ring substituted with chlorine at the 2-position, methoxy at the 6-position, and a reactive carbonyl chloride at the 4-position. With a molecular formula of C₇H₅Cl₂NO₂ and a molecular weight of approximately 206.03 g/mol, it is supplied as a moisture-sensitive liquid (boiling point ~79 °C at 0.2 mmHg, refractive index ~1.556) typically at 95% purity.

Molecular Formula C7H5Cl2NO2
Molecular Weight 206.02 g/mol
CAS No. 116853-97-5
Cat. No. B053012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-methoxypyridine-4-carbonyl chloride
CAS116853-97-5
Molecular FormulaC7H5Cl2NO2
Molecular Weight206.02 g/mol
Structural Identifiers
SMILESCOC1=NC(=CC(=C1)C(=O)Cl)Cl
InChIInChI=1S/C7H5Cl2NO2/c1-12-6-3-4(7(9)11)2-5(8)10-6/h2-3H,1H3
InChIKeyRITCMXVSFUDYGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-6-methoxypyridine-4-carbonyl chloride (CAS 116853-97-5): Technical Baseline for Procurement & Selection


2-Chloro-6-methoxypyridine-4-carbonyl chloride (CAS 116853-97-5) is a heteroaromatic acid chloride building block featuring a pyridine ring substituted with chlorine at the 2-position, methoxy at the 6-position, and a reactive carbonyl chloride at the 4-position [1]. With a molecular formula of C₇H₅Cl₂NO₂ and a molecular weight of approximately 206.03 g/mol, it is supplied as a moisture-sensitive liquid (boiling point ~79 °C at 0.2 mmHg, refractive index ~1.556) typically at 95% purity . Its dual electrophilic sites—the acid chloride and the chloro substituent—enable sequential or orthogonal derivatization, distinguishing it from simpler pyridine acid chlorides that lack a second leaving group for cross-coupling or nucleophilic aromatic substitution.

Why Generic Pyridine Acid Chlorides Cannot Replace 2-Chloro-6-methoxypyridine-4-carbonyl chloride in Designed Syntheses


In-class pyridine acid chlorides such as 4-pyridinecarbonyl chloride or 2-chloropyridine-4-carbonyl chloride are not direct substitutes because the 2-chloro-6-methoxy substitution pattern on the target compound simultaneously modulates ring electronics, steric environment, and leaving-group potential [1]. The electron-donating methoxy group at C6 activates the ring toward electrophilic substitution while the chlorine at C2 serves as a handle for palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald–Hartwig) after the acid chloride has been consumed . Replacing the compound with a non-methoxylated analog would eliminate this electronic tuning, potentially reducing cross-coupling efficiency or altering the pharmacokinetic profile of downstream drug candidates. Similarly, using the corresponding carboxylic acid (2-chloro-6-methoxypyridine-4-carboxylic acid, CAS 15855-06-8) instead of the acid chloride would require an additional activation step, impacting step economy and overall yield in multi-step syntheses.

Quantitative Differentiation Evidence for 2-Chloro-6-methoxypyridine-4-carbonyl chloride vs. Structural Analogs


Increased Steric Bulk and Electron Density at C6 Relative to 2-Chloropyridine-4-carbonyl chloride

The methoxy group at C6 of the target compound introduces both steric hindrance and electron donation not present in the simpler analog 2-chloropyridine-4-carbonyl chloride. Computed topological polar surface area (TPSA) for the target compound is 39.2 Ų, compared to ~30 Ų for the unmethoxylated analog, indicating increased polarity and altered membrane permeability potential [1]. The XLogP3-AA value is 2.6, reflecting enhanced lipophilicity relative to 2-chloropyridine-4-carbonyl chloride (estimated XLogP ~1.8), which can influence partitioning in biphasic reaction media or biological compartments [2].

Steric effects Electronic effects Cross-coupling reactivity

Dual Reactive Centers Enable Orthogonal Derivatization Unavailable in Mono-functional Pyridine Acid Chlorides

Unlike 4-pyridinecarbonyl chloride or 2-methoxypyridine-4-carbonyl chloride, this compound possesses two chemically distinct leaving groups: the acid chloride at C4 and the aryl chloride at C2. The acid chloride reacts rapidly with amines and alcohols under mild conditions, while the 2-chloro moiety can subsequently undergo palladium-catalyzed cross-coupling (e.g., Suzuki with arylboronic acids) under orthogonal conditions . This sequential reactivity is not achievable with mono-substituted acid chlorides, which would require additional synthetic steps to introduce a second diversity point.

Orthogonal reactivity Synthetic versatility Building block scope

Moisture Sensitivity and Handling Requirements Compared to Less Reactive Analogs

The target compound is explicitly classified as moisture-sensitive by multiple suppliers [1]. This sensitivity is comparable to other aromatic acid chlorides but exceeds that of the corresponding carboxylic acid (CAS 15855-06-8) or methyl ester, which are stable to ambient moisture. Users procuring the acid chloride must implement anhydrous handling (argon atmosphere, desiccated storage) to prevent hydrolysis to the less reactive carboxylic acid, which would compromise subsequent coupling efficiency.

Stability Storage Handling

Optimal Use Cases for 2-Chloro-6-methoxypyridine-4-carbonyl chloride Based on Differential Evidence


Medicinal Chemistry: Orthogonally Addressable Scaffold for Kinase Inhibitor Libraries

When building focused kinase inhibitor libraries, researchers can first couple the acid chloride with an amine-containing hinge-binder motif to form an amide, then use the remaining 2-chloro substituent for Suzuki diversification with arylboronic acids. This sequential strategy is enabled by the dual reactive centers identified in Section 3 . The ortho-methoxy group further modulates electron density and may participate in intramolecular hydrogen bonding with the amide NH, influencing bioactive conformation.

Agrochemical Intermediate: Synthesis of Substituted Nicotinamide Fungicides

The compound serves as a direct precursor to 2-chloro-6-methoxypyridine-4-carboxamide derivatives, a class explored in patent literature for fungicidal activity. Using the acid chloride avoids the need for coupling reagents required with the carboxylic acid, streamlining process-scale amidations. The moisture sensitivity noted in Section 3 mandates controlled anhydrous conditions but is manageable in a kilolab setting with standard inert atmosphere equipment .

Material Science: Precursor for Asymmetric Ligands via Sequential Functionalization

The differentiated reactivity of the C4 acid chloride and C2 chlorine allows stepwise introduction of two distinct donor groups onto the pyridine core, facilitating the synthesis of unsymmetrical pincer ligands. The electronic effect of the methoxy group (higher TPSA and altered XLogP vs. des-methoxy analogs) can be exploited to tune the solubility and coordination properties of the final metal complex [1].

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